Cas no 151600-02-1 (6-Bromo-2-naphthyl Trifluoromethanesulfonate)

6-Bromo-2-naphthyl Trifluoromethanesulfonate is a versatile aryl triflate derivative commonly employed in cross-coupling reactions, such as Suzuki and Stille couplings, due to its high reactivity as an electrophile. The presence of both a bromo substituent and a trifluoromethanesulfonate (triflate) group on the naphthalene ring enhances its utility in sequential functionalization, enabling selective transformations. Its stability under standard conditions and compatibility with a range of catalysts make it a valuable intermediate in pharmaceutical and materials science research. The electron-withdrawing triflate group facilitates efficient nucleophilic displacement, while the bromo moiety offers additional reactivity for further derivatization. This compound is particularly useful for constructing complex polycyclic aromatic systems.
6-Bromo-2-naphthyl Trifluoromethanesulfonate structure
151600-02-1 structure
Product name:6-Bromo-2-naphthyl Trifluoromethanesulfonate
CAS No:151600-02-1
MF:C11H6BRF3O3S
Molecular Weight:355.12800
MDL:MFCD03093642
CID:99494
PubChem ID:87577607

6-Bromo-2-naphthyl Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

    • Methanesulfonic acid,1,1,1-trifluoro-, 6-bromo-2-naphthalenyl ester
    • 6-Bromo-2-naphthyl Trifluoromethanesulfonate
    • (6-bromonaphthalen-2-yl) trifluoromethanesulfonate
    • 6-BROMO-2-NAPHTHYL TRIFLUOROMETHANESULPHONATE
    • 2-Trifluoromethanesulfonyloxy-6-bromonaphthalene
    • 6-bromo-2-naphthalenyl trifluoromethanesulfonate
    • 6-bromo-2-naphthalenyl trifluoromethanesulphonate
    • 6-Bromo-2-naphthyl Triflate
    • 6-bromonaphthalen-2-yl trifluoromethanesulfonate
    • PC2463
    • Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester
    • trifluoromethanesulfonic acid 6-bromonaphthalen-2-yl ester
    • 6-Bromo-2-naphthyl Triflate Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester
    • FT-0725553
    • SCHEMBL1195896
    • trifluoro-methanesulfonic acid 6-bromo-naphthalen-2-yl ester
    • Methanesulfonic acid, 1,1,1-trifluoro-, 6-bromo-2-naphthalenyl ester
    • CS-0182178
    • 151600-02-1
    • MFCD03093642
    • A809195
    • trifluoromethane sulfonic acid-6-bromo-2-naphthyl ester
    • SY050830
    • BS-21540
    • T1894
    • 6-bromonaphthalen-2-yltrifluoromethanesulfonate
    • AKOS025294572
    • D92541
    • 6-bromo-2-naphtalenyl trifluoromethanesulphonate
    • DTXSID80571263
    • DA-44158
    • MDL: MFCD03093642
    • インチ: InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H
    • InChIKey: FRNRXKFDZXFNKG-UHFFFAOYSA-N
    • SMILES: C1=C2C=C(C=CC2=CC(=C1)Br)OS(=O)(=O)C(F)(F)F

計算された属性

  • 精确分子量: 353.91700
  • 同位素质量: 353.91731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 418
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 51.8Ų
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: 未確定
  • ゆうかいてん: 52.0 to 56.0 deg-C
  • PSA: 51.75000
  • LogP: 4.91150
  • Solubility: 未確定

6-Bromo-2-naphthyl Trifluoromethanesulfonate Security Information

6-Bromo-2-naphthyl Trifluoromethanesulfonate 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Bromo-2-naphthyl Trifluoromethanesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A125201-25g
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 95%
25g
$486.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252848-25g
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 98%
25g
¥3302 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252848-1g
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 98%
1g
¥196 2023-04-15
TRC
B284080-250mg
6-Bromo-2-naphthyl Trifluoromethanesulfonate
151600-02-1
250mg
$ 170.00 2022-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151837-1g
6-Bromo-2-naphthyl Trifluoromethanesulfonate
151600-02-1 >95.0%(HPLC)
1g
¥196.90 2023-09-04
Ambeed
A125201-250mg
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 95%
250mg
$10.0 2025-02-21
Alichem
A219005445-25g
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 95%
25g
998.00 USD 2021-05-31
TRC
B284080-500mg
6-Bromo-2-naphthyl Trifluoromethanesulfonate
151600-02-1
500mg
$ 280.00 2022-06-07
abcr
AB144784-5 g
6-Bromo-2-naphthyl trifluoromethanesulfonate; .
151600-02-1
5 g
€157.20 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252848-5g
6-Bromonaphthalen-2-yl trifluoromethanesulfonate
151600-02-1 98%
5g
¥691 2023-04-15

6-Bromo-2-naphthyl Trifluoromethanesulfonate 合成方法

6-Bromo-2-naphthyl Trifluoromethanesulfonate 関連文献

6-Bromo-2-naphthyl Trifluoromethanesulfonateに関する追加情報

Introduction to 6-Bromo-2-naphthyl Trifluoromethanesulfonate (CAS No. 151600-02-1)

6-Bromo-2-naphthyl Trifluoromethanesulfonate, with the CAS number 151600-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of naphthalene derivatives, characterized by the presence of a bromine substituent at the 6-position and a trifluoromethanesulfonate (triflate) group at the 2-position. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The trifluoromethanesulfonate group is a key functional moiety that enhances the reactivity and stability of the compound, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex organic frameworks, which are often required in the synthesis of pharmaceuticals and agrochemicals. The bromine substituent at the 6-position of the naphthalene ring further contributes to its utility as a synthetic building block, allowing for further functionalization via palladium-catalyzed reactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from naphthalene derivatives. The structural motif of naphthalene is known for its ability to interact with biological targets such as enzymes and receptors, making it a privileged scaffold in drug discovery. Specifically, 6-Bromo-2-naphthyl Trifluoromethanesulfonate has been explored in the synthesis of small-molecule inhibitors targeting various diseases, including cancer and inflammatory disorders. Its versatility in serving as a precursor for more complex molecules has made it a staple in medicinal chemistry libraries.

One of the most compelling applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The triflate group in this compound facilitates its conversion into boronic acids or azides, which are commonly used in kinase inhibitor synthesis. For instance, recent studies have demonstrated its utility in generating novel inhibitors of tyrosine kinases, which have shown promise in preclinical trials.

Another area where 6-Bromo-2-naphthyl Trifluoromethanesulfonate has found utility is in the synthesis of fluorescent probes for biological imaging. Fluorescent compounds are essential tools in biomedical research for visualizing cellular processes and diagnosing diseases. The naphthalene core of this molecule can be modified to produce luminescent probes that emit light at specific wavelengths, allowing researchers to track biological events with high precision. Recent advancements in this field have shown that derivatives of 6-Bromo-2-naphthyl Trifluoromethanesulfonate can be used to develop probes that selectively label specific proteins or nucleic acids, providing new insights into cellular mechanisms.

The synthetic methodologies involving 6-Bromo-2-naphthyl Trifluoromethanesulfonate have also seen significant advancements. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have enabled more efficient and scalable production of this compound. These methods not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles. For example, recent studies have reported the use of flow chemistry to perform cross-coupling reactions involving 6-Bromo-2-naphthyl Trifluoromethanesulfonate under mild conditions, resulting in high yields and minimal byproducts.

The pharmaceutical industry has been particularly keen on exploring derivatives of 6-Bromo-2-naphthyl Trifluoromethanesulfonate due to their potential therapeutic applications. Several drug candidates derived from this compound have entered clinical trials, demonstrating their safety and efficacy in treating various conditions. One notable example is its use in developing antiviral agents. The ability of naphthalene derivatives to interfere with viral replication has been exploited to create novel antiviral drugs. Preliminary studies have shown that compounds based on 6-Bromo-2-naphthyl Trifluoromethanesulfonate exhibit potent antiviral activity against several strains of RNA viruses.

In conclusion, 6-Bromo-2-naphthyl Trifluoromethanesulfonate (CAS No. 151600-02-1) is a versatile and valuable compound with numerous applications in pharmaceutical research and chemical synthesis. Its unique structural features make it an excellent intermediate for constructing biologically active molecules, particularly kinase inhibitors and fluorescent probes. The ongoing research into its derivatives continues to uncover new possibilities for treating diseases such as cancer and viral infections. As synthetic methodologies continue to evolve, the utility of 6-Bromo-2-naphthyl Trifluoromethanesulfonate is expected to expand even further, solidifying its place as a cornerstone in modern chemical biology.

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